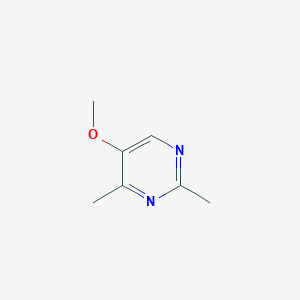

5-Methoxy-2,4-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,4-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFYZTADXFSUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736779 |

Source

|

| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369766-72-2 |

Source

|

| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxy-2,4-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine derivative of significant interest to the chemical and pharmaceutical sciences. The pyrimidine scaffold is a foundational heterocyclic motif present in a vast array of biologically crucial molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has established pyrimidine derivatives as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[3]

The physicochemical properties of a molecule are the primary determinants of its behavior in a biological system, influencing critical parameters such as solubility, membrane permeability, protein binding affinity, and metabolic stability.[1] A thorough understanding of these properties for a novel compound like this compound is therefore a non-negotiable prerequisite for its advancement in any research or drug development pipeline.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data, this document synthesizes predicted data, information from structurally related analogues, and established analytical methodologies to offer a robust framework for its characterization. We will delve into its structural and spectroscopic profile, key physicochemical parameters, and the standardized protocols required for their empirical validation.

Molecular and Physicochemical Profile

The fundamental identity of this compound is defined by its molecular structure and associated physical properties. These parameters serve as the initial reference points for all subsequent analytical and experimental work.

Chemical Structure:

IUPAC Name: this compound Canonical SMILES: COC1=CN=C(N=C1C)C

The table below summarizes the core identifiers and predicted physicochemical properties for this compound. These predicted values offer a valuable baseline for experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 1369766-72-2 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O | [4][5] |

| Molecular Weight | 138.17 g/mol | [4] |

| Predicted Boiling Point | 197.5 ± 20.0 °C | [4] |

| Predicted Density | 1.043 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.54 ± 0.29 | [4] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Spectroscopic Characterization (Structure Elucidation)

The unambiguous confirmation of a molecule's chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.[6] Predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects on the pyrimidine ring, are presented below.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H6 (ring proton) | ~8.0 - 8.3 | Singlet |

| OCH₃ (methoxy protons) | ~3.9 - 4.1 | Singlet |

| C4-CH₃ (methyl protons) | ~2.4 - 2.6 | Singlet |

| C2-CH₃ (methyl protons) | ~2.3 - 2.5 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 - 170 |

| C4 | ~162 - 167 |

| C6 | ~155 - 160 |

| C5 | ~130 - 135 |

| OCH₃ | ~55 - 60 |

| C4-CH₃ | ~20 - 25 |

| C2-CH₃ | ~15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information regarding the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6]

Table 4: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrimidine Ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃, -OCH₃ |

| C=N / C=C Stretch | 1550 - 1650 | Pyrimidine Ring |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Ar-O-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It serves to confirm the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a suitable method.

Table 5: Proposed Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺• (Molecular Ion) | - |

| 123 | [C₆H₇N₂O]⁺ | •CH₃ |

| 109 | [C₅H₅N₂O]⁺ | •C₂H₅ |

| 95 | [C₆H₇N₂]⁺ | •OCH₃ |

The logical workflow for integrating data from these techniques to confirm the molecule's structure is illustrated below.

Key Physicochemical Properties and Determination Methods

Solubility and Lipophilicity (LogP)

Aqueous solubility and lipophilicity are foundational properties in drug discovery, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The shake-flask method remains the gold standard for its direct measurement.[1]

-

Causality Behind Experimental Choice: The shake-flask method is chosen for its direct, equilibrium-based measurement, providing a definitive LogP value. It physically partitions the compound between two immiscible phases, mimicking its preference for a lipid-like (n-octanol) versus an aqueous (water) environment. This direct measurement is considered more authoritative than chromatographic or computational estimates, especially for novel scaffolds.

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, quantifies the extent of ionization of a compound at a given pH.[1] For drug candidates, the pKa is critical as the ionization state dictates solubility, membrane permeability, and interaction with biological targets. The nitrogen atoms in the pyrimidine ring are weakly basic, and their pKa can be precisely determined through potentiometric titration.

-

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and reliable method for pKa determination. By incrementally adding a strong acid or base to a solution of the compound, it measures the resulting pH change. The inflection point of the titration curve corresponds to the pKa. This method is robust because it directly measures the protonation/deprotonation equilibrium as a function of titrant volume, providing a thermodynamically sound value.

Standardized Experimental Protocols

The following protocols describe standardized, self-validating methodologies for determining the key physicochemical properties of novel compounds like this compound.

Protocol 5.1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

-

Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated water phase in a glass vial (e.g., 1:1 or 1:10 v/v).

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.[1]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Protocol 5.2: Determination of pKa via Potentiometric Titration

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.[1]

-

Titration: While continuously stirring the solution, add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Protocol 5.3: Acquisition of Mass Spectrum (GC-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a high-purity volatile solvent like methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.[7]

-

Instrumentation Setup:

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: Set to 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Setup:

-

Ion Source Temperature: Set to 230°C.

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution and acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its molecular weight and fragmentation pattern.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound, providing a framework built on predicted data and established analytical principles. The presented information on its molecular structure, spectroscopic signatures, and key parameters like LogP and pKa serves as a critical foundation for any researcher or drug development professional. The detailed experimental protocols offer a clear and validated pathway for the empirical determination of these properties. A comprehensive characterization, as detailed herein, is the first and most crucial step in unlocking the potential of this and other novel chemical entities in the scientific landscape.

References

- Benchchem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.

- Srivastava, S. L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 27(5), 663-673.

- SpectraBase. (n.d.). 5-(4-Methoxyphenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione.

- Benchchem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

- Supporting Information. (n.d.).

- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.

- CookeChem. (n.d.). This compound, 95%, 1369766-72-2.

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.

- Benchchem. (n.d.). Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide.

- Benchchem. (n.d.). 5-Methoxy-2-methylpyrimidin-4-ol | 698-35-1.

- LookChem. (n.d.). This compound.

- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.

- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol | CAS 412003-95-3.

Sources

An In-depth Technical Guide to 5-Methoxy-2,4-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling 5-Methoxy-2,4-dimethylpyrimidine

This compound is a substituted pyrimidine derivative with the Chemical Abstracts Service (CAS) number 1369766-72-2 .[1][2][3] The pyrimidine core is a foundational heterocyclic motif in a vast array of biologically active compounds, most notably the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[4][5] The strategic placement of methyl groups at the 2 and 4 positions and a methoxy group at the 5-position of the pyrimidine ring significantly influences the molecule's physicochemical properties, such as its solubility, membrane permeability, and potential for protein-binding interactions.[6] These characteristics make it a compound of interest for researchers in medicinal chemistry and drug discovery as a versatile building block for the synthesis of novel therapeutic agents.[4][7][8]

I. Core Identification and Physicochemical Properties

A comprehensive understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identifiers

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically offered at ≥95% | [1] |

II. Synthesis and Methodologies

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the preparation of structurally similar compounds. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.

Proposed Synthetic Pathway: A Hypothetical Protocol

A logical approach to the synthesis of this compound could involve the chlorination of a dihydroxypyrimidine precursor, followed by a nucleophilic substitution to introduce the methoxy group. This multi-step process offers a versatile route to the target molecule.

Sources

- 1. This compound , 95% , 1369766-72-2 - CookeChem [cookechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound,(CAS# 1369766-72-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound [synhet.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2,4-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of 5-Methoxy-2,4-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents a comprehensive set of predicted spectroscopic data based on established principles and analysis of analogous compounds. The methodologies and interpretations provided herein offer a robust framework for the structural elucidation and characterization of this molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Canonical SMILES: COC1=C(C)N=C(C)C=N1

-

InChI Key: Predicted based on structure.

The structure of this compound features a pyrimidine ring, a core scaffold in many biologically active molecules, substituted with two methyl groups at positions 2 and 4, and a methoxy group at position 5.[1] The electron-donating nature of these substituents influences the electronic environment of the pyrimidine ring, which in turn dictates its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on established substituent effects on the pyrimidine ring.[2][3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the methyl and methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 (pyrimidine ring) | ~8.0 - 8.3 | Singlet (s) | 1H | The lone aromatic proton is deshielded by the adjacent nitrogen atom. |

| -OCH₃ (at C5) | ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy groups on aromatic rings typically resonate in this region.[5] |

| -CH₃ (at C4) | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group on the pyrimidine ring. |

| -CH₃ (at C2) | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group on the pyrimidine ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~165 - 170 | Carbon atom in the pyrimidine ring attached to a methyl group and flanked by two nitrogen atoms. |

| C4 | ~160 - 165 | Carbon atom in the pyrimidine ring attached to a methyl group and a nitrogen atom. |

| C6 | ~155 - 160 | Aromatic methine carbon in the pyrimidine ring. |

| C5 | ~140 - 145 | Carbon atom in the pyrimidine ring attached to the methoxy group. |

| -OCH₃ | ~55 - 60 | Carbon of the methoxy group.[5][6] |

| -CH₃ (at C4) | ~20 - 25 | Carbon of the methyl group at C4. |

| -CH₃ (at C2) | ~15 - 20 | Carbon of the methyl group at C2. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations for unambiguous assignment.[7]

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 2950-3100 | C-H stretching | Aromatic and aliphatic C-H stretches from the pyrimidine ring and methyl/methoxy groups.[10] |

| 1570–1620 | C=N stretching | Characteristic stretching vibrations of the pyrimidine ring.[10] |

| 1400-1500 | C=C stretching | Aromatic ring stretching vibrations.[11] |

| 1200-1300 | C-O-C stretching | Asymmetric stretching of the methoxy group. |

| 1000-1100 | C-O-C stretching | Symmetric stretching of the methoxy group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) for liquid samples.[12]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[14]

Predicted Mass Spectrometry Data (Electron Ionization)

Under electron ionization (EI) at 70 eV, the following fragmentation pattern is anticipated:[14]

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 138 | [C₇H₁₀N₂O]⁺• (Molecular Ion) | - | High |

| 123 | [C₆H₇N₂O]⁺ | •CH₃ | Medium |

| 109 | [C₆H₉N₂]⁺ | •CHO | Medium |

| 95 | [C₅H₅N₂]⁺ | •CH₃CO | Low |

The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[15][16][17] Common fragmentation pathways involve the loss of small radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[14]

Experimental Protocol for Mass Spectrometry

A generalized protocol for acquiring a mass spectrum is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).[8]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[14]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-200).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols and expected data for NMR, IR, and mass spectrometry serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related pyrimidine derivatives. The logical integration of these techniques, as outlined in the provided workflows, is essential for the unambiguous structural confirmation of novel compounds in drug discovery and development.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).

- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). BenchChem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. Retrieved from [Link]

- Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. (n.d.). BenchChem.

- Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide. (n.d.). BenchChem.

- An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine. (n.d.). BenchChem.

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijera.com [ijera.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. article.sapub.org [article.sapub.org]

- 16. sphinxsai.com [sphinxsai.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2,4-dimethylpyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful application. This guide addresses the critical attributes of solubility and chemical stability for this compound. Due to a scarcity of publicly available empirical data for this specific molecule, this document provides a predictive assessment grounded in the established chemistry of pyrimidine derivatives. More importantly, it delivers comprehensive, field-proven experimental protocols to empower researchers to determine these properties with high fidelity. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing research and development programs.

Introduction and Molecular Overview

The pyrimidine scaffold is a cornerstone in bioorganic chemistry, forming the core of nucleobases and a multitude of approved therapeutic agents. The specific substitution pattern of this compound—featuring a methoxy group at the C5 position and methyl groups at C2 and C4—is anticipated to confer distinct electronic and steric properties. These properties, in turn, govern its solubility, stability, and potential for biological interactions. The absence of comprehensive public data necessitates a foundational analysis to guide experimental work. This guide is structured to bridge that knowledge gap, offering both predictive insights and the practical tools for empirical validation.

Chemical Structure and Predicted Physicochemical Properties

A molecule's behavior in both chemical and biological systems is dictated by its structure. The key physicochemical properties of this compound have been predicted using validated computational models to provide a baseline for experimental design.

| Property | Predicted Value / Information | Source / Method |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| Predicted logP | 1.1 - 1.5 | ALOGPS[1] |

| Predicted pKa (most basic) | 2.5 - 3.5 (pyrimidine nitrogen) | MolGpKa, Rowan's pKa Calculator[2][3] |

| Predicted Aqueous Solubility | Moderately to Sparingly Soluble | ALOGPS[1] |

-

logP (Octanol-Water Partition Coefficient): The predicted logP value suggests that this compound is moderately lipophilic. This indicates a preference for non-polar environments over aqueous media, which has significant implications for its solubility in organic solvents versus water and its potential to permeate biological membranes.[4]

-

pKa: The predicted pKa value corresponds to the protonation of one of the pyrimidine ring nitrogens. This value suggests that the compound will be protonated and more water-soluble in acidic conditions (pH < 2.5). Understanding the pKa is critical for developing dissolution media and for predicting pH-dependent absorption in vivo.[3]

Solubility Profile: A Predictive and Experimental Guide

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability.[5] Based on its predicted logP, this compound is expected to exhibit good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), and limited solubility in aqueous media.

Strategies for Solubilization

For applications requiring higher aqueous concentrations, several excipient-based strategies can be employed. These include the use of:

-

Co-solvents: Mixtures of water with solvents like ethanol or propylene glycol.

-

Surfactants: Agents like Tween 80 or Sodium Lauryl Sulfate that form micelles to encapsulate hydrophobic molecules.[6]

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, capable of forming inclusion complexes with poorly soluble compounds.[7]

-

pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the charged species can significantly enhance solubility. Given the predicted pKa, solubility should increase in acidic buffers.[6]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[8][9] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of a compound's solubility in a given medium at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Methanol, DMSO)

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Validated HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[8] Allow the mixture to equilibrate for a minimum of 24-48 hours. A preliminary time-course study can be conducted to confirm the time required to reach a concentration plateau.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the aliquot through a 0.45 µm syringe filter.[5]

-

Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, especially for aqueous media.[8]

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH and is fundamental to developing robust formulations and defining storage conditions.[10][11] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11]

Predicted Stability of this compound

The pyrimidine ring is electron-deficient, which generally confers a degree of stability. However, specific functional groups can introduce liabilities.

-

Hydrolytic Stability: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding a hydroxypyrimidine derivative. The reaction rate is expected to be temperature-dependent.

-

Oxidative Stability: The pyrimidine ring and its methyl substituents could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.

-

Photostability: Many aromatic heterocyclic compounds absorb UV radiation and can undergo photodegradation. It is crucial to evaluate the compound's sensitivity to light.[12][13]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on the ICH Q1A(R2) guideline to assess the stability of this compound under various stress conditions.[10][14] The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection without being overly complex.[14]

Objective: To investigate the degradation pathways of this compound and to validate a stability-indicating analytical method.

General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents. For each condition, a control sample (stored at 5°C, protected from light) should be analyzed concurrently.

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C. Analyze at 2, 6, 12, and 24 hours. | To assess susceptibility to degradation in acidic environments.[15] |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated at 40-60°C. Analyze at shorter intervals (e.g., 1, 4, 8 hours). | To assess susceptibility to degradation in alkaline environments.[15] |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature. Analyze at 2, 6, 12, and 24 hours. | To evaluate sensitivity to oxidative stress.[15] |

| Thermal Degradation | Store solid compound and solution at 60-80°C in a stability chamber. Analyze at 1, 3, and 7 days. | To determine the impact of heat on the molecule's integrity. |

| Photostability | Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control should be run in parallel.[12][16] | To assess degradation upon exposure to light. |

Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method (see Section 4). The analysis should include:

-

Assay: To determine the remaining percentage of the parent compound.

-

Impurity Profiling: To quantify the percentage of each degradation product.

-

Mass Balance: To account for all the material after degradation (Assay % + Total Impurities % ≈ 100%). A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradants.[17]

-

Peak Purity Analysis: To ensure that the parent compound's chromatographic peak is pure and free from any co-eluting degradants, typically using a photodiode array (PDA) detector.[18]

Analytical Methodologies for Quantification

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for this purpose.[19][20]

Recommended HPLC-UV Method

Objective: To develop a specific, accurate, and precise reversed-phase HPLC-UV method for the quantification of this compound and its potential degradation products.

| Parameter | Recommended Condition | Rationale / Notes |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase suitable for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanols. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Elution Mode | Gradient | Start with a higher percentage of Mobile Phase A and ramp up B to elute the parent compound and any more lipophilic degradants. This is essential for a stability-indicating method. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |

| Detection Wavelength | Scan 200-400 nm | Determine the λmax from the UV spectrum of the compound. A wavelength around 254 nm is a common starting point for aromatic heterocycles. |

Advanced Analytical Techniques: LC-MS/MS

For identifying unknown degradation products or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. It provides molecular weight and structural information, which is invaluable for elucidating degradation pathways.

Safety and Handling Precautions

While specific toxicology data for this compound is not available, general safe laboratory practices for handling heterocyclic organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While predictive data offers valuable initial guidance, the emphasis is placed on the robust, step-by-step protocols provided. By diligently applying these methodologies, researchers can generate the high-quality, reliable data necessary to assess the compound's viability for further development. The successful application of these foundational characterization techniques is a critical step in the journey from a novel molecule to a potential therapeutic or research tool.

References

-

(ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link])

-

(ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). Retrieved from [Link])

-

(Quality Guidelines - ICH. Retrieved from [Link])

-

(ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Retrieved from [Link])

-

(STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link])

-

(ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved from [Link])

-

(FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. Retrieved from [Link])

-

(Q1A(R2) Guideline - ICH. Retrieved from [Link])

-

(ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link])

-

(On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link])

-

(Rowan's Free Online pKa Calculator. Retrieved from [Link])

-

(Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link])

-

(Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved from [Link])

-

(Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Retrieved from [Link])

-

(EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Retrieved from [Link])

-

(Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link])

-

(How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link])

-

(Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link])

-

(Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link])

-

(MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link])

-

([Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Retrieved from [Link])

-

(Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link])

-

(Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link])

-

(A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link])

-

(MoKa - pKa modelling - Molecular Discovery. Retrieved from [Link])

-

(bio.tools · Bioinformatics Tools and Services Discovery Portal. Retrieved from [Link])

-

(On-line Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link])

-

(Rowan's Free Online pKa Calculator. Retrieved from [Link])

-

(A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link])

-

(Sarthak Sanap, Int. J. Sci. R. Tech., 2025 2(10), 528-. Retrieved from [Link])

-

(Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - NIH. (2023, February 21). Retrieved from [Link])

-

(Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine - International Journal of Pharmaceutical Sciences. Retrieved from [Link])

-

((PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. (2019, August 11). Retrieved from [Link])

-

(HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Retrieved from [Link])

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. bio.tools [bio.tools]

- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. senpharma.vn [senpharma.vn]

- 7. pharmtech.com [pharmtech.com]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. database.ich.org [database.ich.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. database.ich.org [database.ich.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijisrt.com [ijisrt.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. onyxipca.com [onyxipca.com]

- 18. ijsrtjournal.com [ijsrtjournal.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. welch-us.com [welch-us.com]

An In-depth Technical Guide to 5-Methoxy-2,4-dimethylpyrimidine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,4-dimethylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a key building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its commercial availability, plausible synthetic pathways with detailed protocols, and its notable applications, particularly in the synthesis of orexin receptor antagonists.

Physicochemical Properties

| Property | Value |

| CAS Number | 1369766-72-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically >95% (commercial grades) |

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to research and development needs. The compound is generally offered in quantities ranging from milligrams to grams, with purities typically exceeding 95%.

Table of Commercial Suppliers:

| Supplier | Website | Purity | Notes |

| CookeChem | 95% | Offers various pack sizes. | |

| LookChem | 95+% | Aggregates multiple suppliers.[1] | |

| BLD Pharm | 95% | Provides safety and storage information. | |

| Sinfoo Biotech | Custom | Offers quotation for specific quantities. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil). The synthesis involves a two-step process: chlorination followed by a palladium-catalyzed cross-coupling reaction for methylation.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The initial step involves the conversion of the hydroxyl groups of 5-methoxyuracil to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] This reaction transforms the relatively unreactive hydroxyl groups into good leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

Reaction Scheme:

Caption: Chlorination of 5-Methoxyuracil.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (2.0-2.5 eq) and a suitable solvent such as toluene or xylene.

-

Base Addition: Slowly add an alkaline substance like N,N-dimethylaniline (1.0-1.5 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (100-160 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine.[2]

Step 2: Methylation of 2,4-Dichloro-5-methoxypyrimidine

The second step involves the replacement of the two chlorine atoms with methyl groups. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling, which are effective methods for forming carbon-carbon bonds.[4][5]

Reaction Scheme:

Sources

The Pyrimidine Scaffold: Unlocking the Therapeutic Potential of 5-Methoxy-2,4-dimethylpyrimidine in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent versatility and amenability to chemical modification have established it as a "privileged scaffold" in drug discovery. This technical guide delves into the untapped potential of a specific derivative, 5-Methoxy-2,4-dimethylpyrimidine, exploring its promise in medicinal chemistry. While direct research on this compound is nascent, this paper will extrapolate from the extensive body of knowledge surrounding the pyrimidine core to propose potential therapeutic applications, supported by established synthetic methodologies and biological evaluation protocols. We will explore its potential as a scaffold for developing novel agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.

The Pyrimidine Core: A Foundation of Biological Activity

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms, is a fundamental motif in nature and medicine.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide array of biological targets.[3][4] Marketed drugs containing the pyrimidine scaffold span a wide range of therapeutic areas, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[2][5]

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the core ring. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with enzymes, receptors, and other biomolecules.[6] The subject of this guide, this compound, possesses a unique substitution pattern that warrants investigation. The methoxy group at the 5-position and the methyl groups at the 2- and 4-positions can significantly impact its physicochemical properties and biological activity.[7]

Potential Therapeutic Applications of this compound

Based on the well-documented activities of structurally related pyrimidine derivatives, we can hypothesize several promising avenues for the application of this compound in medicinal chemistry.

Anticancer Activity

Pyrimidine derivatives are a mainstay in oncology.[5][8] They can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[5] The pyrimidine scaffold serves as a versatile template for designing kinase inhibitors.[5]

Hypothesized Mechanism of Action: The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors. The methyl groups on this compound could potentially occupy hydrophobic pockets within the ATP-binding site of various kinases, while the methoxy group could be oriented towards the solvent-exposed region or form specific interactions.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining the kinase inhibitory activity of a test compound.

Table 1: Representative IC50 Values of Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrimidine-5-carbonitrile | VEGFR-2 | 530 - 610 | [9] |

| Dihydropyrimidine | 5-Lipoxygenase | Varies | [10] |

| Pyrimidine Hybrids | COX-2 | Submicromolar | [11] |

Note: This table presents data for structurally related pyrimidine derivatives to illustrate the potential potency, not for this compound itself.

Antimicrobial Activity

The pyrimidine scaffold is a key component of numerous antimicrobial agents.[3][12] These compounds can disrupt essential microbial processes, such as folic acid synthesis or cell wall formation.[12] The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives represent a promising starting point.[3]

Hypothesized Mechanism of Action: The lipophilicity imparted by the methyl and methoxy groups on this compound could enhance its ability to penetrate bacterial cell membranes. The nitrogen atoms in the pyrimidine ring could also act as hydrogen bond acceptors, interacting with key residues in microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture a logarithmic phase bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[1][13] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[10][13]

Hypothesized Mechanism of Action: The structural features of this compound may allow it to bind to the active site of inflammatory enzymes like COX-2. The methoxy group, for instance, could form hydrogen bonds with key amino acid residues, similar to what is observed with some selective COX-2 inhibitors.

Signaling Pathway: Arachidonic Acid Metabolism and Inflammation

Caption: Simplified diagram of the arachidonic acid pathway and potential points of inhibition.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through established pyrimidine synthesis methodologies. A plausible route would involve the condensation of a suitable 1,3-dicarbonyl compound with urea or a related amidine, followed by methylation and methoxylation reactions.

Future Directions and Conclusion

This compound represents an unexplored yet promising scaffold in medicinal chemistry. The extensive biological activities of the broader pyrimidine class strongly suggest that this specific derivative warrants further investigation.[4] Future research should focus on:

-

Efficient Synthesis: Development of a robust and scalable synthetic route.

-

In Vitro Screening: Comprehensive biological evaluation against a panel of cancer cell lines, microbial strains, and inflammatory targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of each substituent to biological activity.

-

Computational Modeling: In silico studies to predict potential biological targets and guide lead optimization.

References

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

Taylor & Francis. (2023, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

-

ResearchGate. (2022, August 29). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

-

PubMed. (2023, November 1). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Retrieved from [Link]

-

ResearchGate. (2023, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2023, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2002, August 5). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

-

PubMed Central. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]

-

ResearchGate. (2015, February 19). (PDF) Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 5-Methoxypyrimidine Scaffold

An In-depth Technical Guide to 5-Methoxypyrimidine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, with the pyrimidine nucleus standing out as a privileged scaffold.[1][2] Its presence in the natural architecture of nucleic acids (cytosine, thymine, and uracil) and vitamin B1 provides a biocompatible foundation that can be readily functionalized to interact with a multitude of biological targets.[1][2] The strategic incorporation of a methoxy group at the 5-position of the pyrimidine ring significantly modulates the electronic and steric properties of the molecule. This substitution can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates, making 5-methoxypyrimidine a recurring and valuable motif in modern drug discovery.[3][4]

This technical guide offers a comprehensive review of 5-methoxypyrimidine derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore their diverse therapeutic applications with a focus on the causality behind their mechanisms of action, and analyze the critical structure-activity relationships that govern their efficacy.

Part 1: Core Synthetic Strategies and Methodologies

The successful development of novel therapeutics hinges on the efficient and scalable synthesis of the core chemical scaffolds. For 5-methoxypyrimidine derivatives, several robust synthetic pathways have been established, often starting from readily available precursors. A common and versatile intermediate is 2,4-dichloro-5-methoxypyrimidine, which allows for sequential and regioselective nucleophilic substitutions.

One of the most direct methods begins with 5-methoxyuracil.[5] The hydroxyl groups are converted into more reactive chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] These chloro groups then serve as excellent leaving groups for subsequent reactions.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine from 5-Methoxyuracil

This protocol describes the chlorination of 5-methoxyuracil, a key step in creating a versatile intermediate for further derivatization.[5]

Materials:

-

5-Methoxyuracil (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq)

-

N,N-dimethylaniline (catalytic amount)

-

Toluene or other suitable high-boiling solvent

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methoxyuracil in toluene.

-

Chlorination: Carefully add N,N-dimethylaniline followed by the slow, dropwise addition of phosphorus oxychloride at room temperature.

-

Reflux: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker of ice water with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM or EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary to achieve high purity (>99.6%).[6]

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for synthesizing diverse 5-methoxypyrimidine derivatives from a common starting material.

Part 2: Therapeutic Applications and Mechanistic Insights

The 5-methoxypyrimidine scaffold is a cornerstone in the development of targeted therapies across multiple disease areas. Its utility is most prominent in oncology and neuroscience.

A. Anticancer Agents: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[7][8][9] 5-Methoxypyrimidine derivatives have been successfully developed as potent kinase inhibitors.[10][11][12]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[7] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth, particularly in non-small cell lung cancer (NSCLC).[13] While first-generation EGFR inhibitors like gefitinib are effective, patients often develop resistance, commonly through a secondary mutation known as T790M.[14]

Researchers have designed 5-(methylthio)pyrimidine and 5-(trifluoromethyl)pyrimidine derivatives to overcome this resistance.[7][14] These compounds act as potent and selective inhibitors of the mutant EGFR (L858R/T790M) while showing significantly less activity against the wild-type (WT) receptor, thereby reducing toxicity to healthy cells.[14] This selectivity is achieved through structure-based drug design, optimizing the interactions within the ATP-binding site of the mutant kinase.[13][14]

EGFR Signaling Pathway and Inhibition

| Compound Class | Target | IC₅₀ Values | Cancer Cell Line(s) | Reference |

| 5-(Methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Subnanomolar range | H1975 (NSCLC) | [14] |

| Pyrimidine-5-carbonitrile (10b) | EGFR | 8.29 ± 0.04 nM | HepG2, A549, MCF-7 | [15] |

| 5-Trifluoromethylpyrimidine (9u) | EGFR | 0.091 µM | A549, MCF-7, PC-3 | [7] |

| Pyrimidine Derivative (20b) | FGFR3 | Not specified (induced tumor regression) | Bladder Cancer | [16] |

2. Other Kinase and Anticancer Targets:

The versatility of the 5-methoxypyrimidine scaffold extends to other targets. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), an attractive target for bladder cancer.[16] Additionally, various fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines, have shown broad anticancer activity by inducing apoptosis or inhibiting angiogenesis.[17][18]

B. Neuroscience: Modulating Dopamine Receptors

Beyond oncology, 5-methoxypyrimidine derivatives are emerging as promising agents for neurological and psychiatric disorders.[19] Dopamine receptors are key therapeutic targets for conditions like Parkinson's and Alzheimer's disease.[19]

A series of 2,4,5-trimethoxyphenyl pyrimidine derivatives were designed as selective partial agonists for the Dopamine D5 receptor (D5R).[19] The lead compound, 5j , demonstrated not only high potency but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[19] In preclinical models, compound 5j alleviated scopolamine-induced memory impairment, highlighting its potential for treating cognitive deficits.[19]

Pharmacokinetic Profile of D5R Agonist 5j: [19]

-

Dose: 20 mg/kg (p.o.) in C57BL/6j mice

-

Plasma Tₘₐₓ: 1 hour

-

Plasma Cₘₐₓ: 51.10 ± 13.51 ng/ml

-

Brain Tₘₐₓ: 0.5 hours

-

Brain Cₘₐₓ: 22.54 ± 4.08 ng/ml

-

Microsomal Stability: >70% at 1 hour

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is the iterative engine of drug design.[20] For 5-methoxypyrimidine derivatives, SAR studies have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

-

The 5-Position: The methoxy group at the C5 position is often crucial. In some kinase inhibitors, it forms key hydrogen bonds or occupies a specific hydrophobic pocket in the ATP-binding site. Altering this group can drastically change activity.

-

The 2- and 4-Positions: These positions are the primary points for diversification. For EGFR inhibitors, a substituted aniline at the C2 or C4 position is common, forming a critical hinge-binding interaction.[7][13] The nature of the substituent on the aniline ring (e.g., acrylamide groups) is key for covalent bond formation in irreversible inhibitors.[7]

-

The 6-Position: Modifications at this position can influence selectivity and physical properties. For instance, in FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position and modifying the linker at the 5-position led to increased systemic exposure.[16]

-

Pseudo-Ring Formation: In the design of PDE5 inhibitors, a pseudo-ring formed by an intramolecular hydrogen bond between substituents at the 4- and 5-positions constrained the molecule's conformation, leading to a dramatic increase in potency and selectivity.[21]

SAR Visualization

Future Perspectives

The 5-methoxypyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting protein kinases, particularly in the challenging field of EGFR-mutant cancers, ensures its continued exploration in oncology. The recent breakthroughs in neuroscience, demonstrating blood-brain barrier penetration and potent modulation of CNS targets, open an exciting new frontier for these derivatives.[19][22][23][24][25]

Future research will likely focus on developing next-generation kinase inhibitors with novel resistance-breaking profiles and exploring new therapeutic areas where the unique properties of the 5-methoxy group can be leveraged. As our understanding of disease biology deepens, the rational design of new 5-methoxypyrimidine derivatives, guided by robust synthetic chemistry and detailed SAR, will undoubtedly lead to the discovery of new and impactful medicines.

References

- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.

- Kumar, R., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.

- Chem-Impex. (n.d.). 2,4-Dihydroxy-5-methoxypyrimidine.

- Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed.

- Chem-Impex. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.

- Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed.

- El-Damasy, A. K., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Sinyakov, A. N., et al. (2020). Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. PubMed.

- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Shaik, S. P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.

- Liu, K., et al. (2022). Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH.

- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.

- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.

- Sławiński, J., et al. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.

- Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- George, G., et al. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

- Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.

- Drug Discovery News. (2025). Brain-targeting drugs experts have on their radar.

- News-Medical.Net. (2024). Exploring the Future of Neuroscience Drug Discovery.

- PubMed. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.

- Vanderbilt University. (2020). Meeting the Challenge: Neuroscience Drug Discovery with the Warren Center. YouTube.

- Gamo, F-J., et al. (2019). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC.

- Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor.

- Bain, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.

- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]